![molecular formula C14H13N3O B1497817 3-(3-methoxyphenyl)-1H-indazol-5-amine CAS No. 1176588-15-0](/img/structure/B1497817.png)
3-(3-methoxyphenyl)-1H-indazol-5-amine
Description
The compound “3-(3-methoxyphenyl)-1H-indazol-5-amine” belongs to the class of organic compounds known as indazoles, which are aromatic heterocyclic compounds containing a pyrazole ring fused to a benzene ring . The 3-methoxyphenyl group suggests that this compound may have similar properties to other methoxyphenyl compounds, which are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of “3-(3-methoxyphenyl)-1H-indazol-5-amine” would be characterized by the presence of an indazole ring, which is a bicyclic system consisting of a benzene ring fused to a pyrazole ring. The 3-methoxyphenyl group would be attached at the 3-position of the indazole, and the amine group would be attached at the 5-position .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the indazole ring, the methoxyphenyl group, and the amine group. The indazole ring is aromatic and relatively stable. The methoxy group might be susceptible to reactions involving cleavage of the carbon-oxygen bond. The amine group could engage in various reactions typical of amines, such as protonation, alkylation, acylation, and reactions with carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-methoxyphenyl)-1H-indazol-5-amine” would be influenced by its molecular structure. The presence of the aromatic indazole ring and the methoxyphenyl group would likely make the compound relatively non-polar and poorly soluble in water .Future Directions
The study of indazole derivatives is a vibrant field due to their wide range of biological activities. Future research on “3-(3-methoxyphenyl)-1H-indazol-5-amine” could involve investigating its potential biological activities, studying its mechanism of action, and optimizing its synthesis for potential industrial applications .
properties
IUPAC Name |
3-(3-methoxyphenyl)-1H-indazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-18-11-4-2-3-9(7-11)14-12-8-10(15)5-6-13(12)16-17-14/h2-8H,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPJDMKOGCKTGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC3=C2C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653482 | |
Record name | 3-(3-Methoxyphenyl)-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-1H-indazol-5-amine | |
CAS RN |
1176588-15-0 | |
Record name | 3-(3-Methoxyphenyl)-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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